6-Fluoroquinolin-8-ol

Descripción general

Descripción

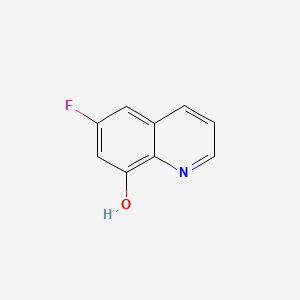

6-Fluoroquinolin-8-ol is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the eighth position of the quinoline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-8-ol typically involves the Skraup synthesis, starting from 2-amino-5-fluorophenol. The reaction conditions include the use of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene, under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoroquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the eighth position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The fluorine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 6-Fluoroquinolin-8-ol Derivatives

The synthesis of this compound and its derivatives has been extensively studied, leading to compounds with enhanced biological properties. Various synthetic routes have been developed, including:

- Nucleophilic Substitution Reactions : This method involves the substitution of halogens with nucleophiles, facilitating the formation of new derivatives with potential antimicrobial and anticancer activities .

- Multistep Synthesis : A series of derivatives have been synthesized through multistep processes involving bromination and subsequent reactions with sulfonyl chlorides, yielding compounds with promising bioactivity against various cancer cell lines .

This compound exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Key findings include:

Antimicrobial Activity

Research has shown that this compound derivatives possess significant antimicrobial properties. For example:

- Compounds derived from this scaffold have demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus, with inhibition ratios comparable to established antibiotics .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Derivatives have shown moderate to high cytotoxicity against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma), with IC50 values indicating strong activity .

Antitubercular Activity

Recent studies have synthesized derivatives aimed at combating tuberculosis. For instance:

- A series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives exhibited moderate to good antitubercular activity against Mycobacterium tuberculosis, with some compounds showing MIC values comparable to standard treatments like isoniazid .

Potential Therapeutic Uses

The diverse biological activities of this compound suggest several therapeutic applications:

Antibiotics

Due to its effectiveness against various bacterial strains, derivatives of this compound are being explored as potential new antibiotics for treating resistant infections.

Cancer Treatment

Given the compound's cytotoxic effects on cancer cells, it holds promise as a lead compound for developing new anticancer agents.

Tuberculosis Treatment

With its demonstrated efficacy against Mycobacterium tuberculosis, further development could lead to novel treatments for tuberculosis, particularly in drug-resistant cases.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Fluoroquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of antibacterial and antifungal agents .

Comparación Con Compuestos Similares

- 5-Fluoroquinoline

- 7-Fluoroquinoline

- 8-Fluoroquinoline

- 5,8-Difluoroquinoline

Comparison: 6-Fluoroquinolin-8-ol is unique due to the specific positioning of the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to other fluorinated quinolines, this compound exhibits enhanced biological activity and better interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

6-Fluoroquinolin-8-ol is a derivative of the quinoline family, which has garnered significant attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral effects. This article synthesizes recent findings regarding the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their wide-ranging pharmacological properties. The incorporation of halogen atoms, such as fluorine, has been shown to enhance the biological activity of these compounds. The 6-fluoro substituent in this compound plays a crucial role in modulating its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A comparative analysis of various quinoline derivatives demonstrated that compounds with a 6-fluoro substitution exhibited enhanced activity against several bacterial strains, including Mycobacterium tuberculosis and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 25.34 |

| E. coli | 11.67 | |

| Staphylococcus aureus | 15.00 |

The above table summarizes the MIC values for various strains, indicating that this compound possesses potent antibacterial activity comparable to established antibiotics such as isoniazid and pyrazinamide .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against multiple cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity, particularly against lung cancer (H-460) and liver cancer (HepG2) cell lines.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Comparison with Control |

|---|---|---|

| H-460 | 0.55 | 186-fold more active than gefitinib |

| HepG2 | 0.33 | Comparable to standard chemotherapeutics |

| HT-29 | 1.24 | Significant selectivity observed |

The IC50 values indicate that this compound is substantially more effective than many existing treatments, making it a promising candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives has revealed that various substituents significantly influence their biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances lipophilicity and biological efficacy.

Key Findings:

- Fluorine Substitution : Enhances antimicrobial and anticancer activities.

- Alkyl Chain Variations : The length and branching of alkyl chains at the C-4 position impact potency.

- Functional Groups : The introduction of methoxy or dimethylamino groups at strategic positions improves antiproliferative effects.

Case Studies and Clinical Implications

Recent research has focused on the synthesis and evaluation of novel derivatives based on the quinoline scaffold, including those with potential applications in treating resistant strains of bacteria and various cancers.

Notable Case Study

A study investigated the efficacy of a series of fluorinated quinoline derivatives against drug-resistant M. tuberculosis. The findings suggested that modifications at the C-2 position led to improved antitubercular activity, indicating a viable pathway for developing new treatments for resistant infections .

Propiedades

IUPAC Name |

6-fluoroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUWALYGODIPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327639 | |

| Record name | 6-fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135838-04-9 | |

| Record name | 6-fluoroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.